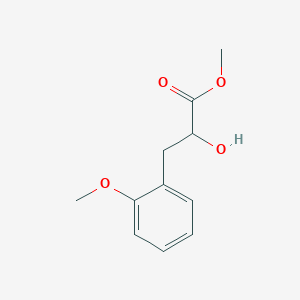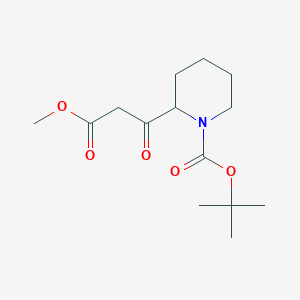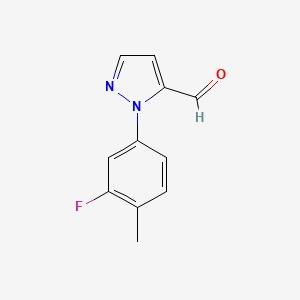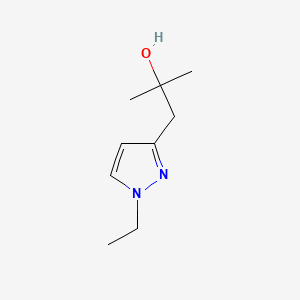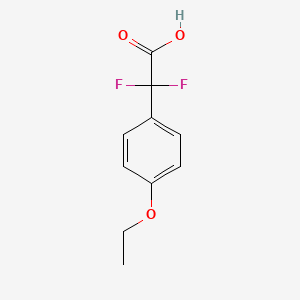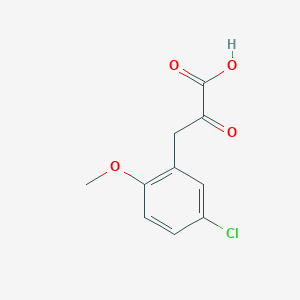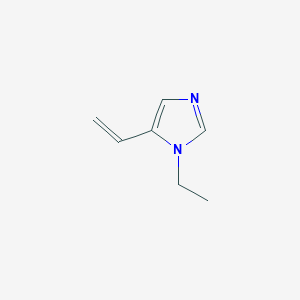![molecular formula C13H18Cl3N B15322801 rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine hydrochloride: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a dichlorophenyl group and an ethyl group attached to a pyrrolidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using an ethyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the ethyl group.
Reduction: Reduction reactions can occur, potentially affecting the dichlorophenyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially involving the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides or other nucleophiles/electrophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
- rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-methylpyrrolidine hydrochloride
- rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-propylpyrrolidine hydrochloride
Comparison:
- The presence of different alkyl groups (methyl, ethyl, propyl) can influence the compound’s reactivity, solubility, and biological activity.
- The dichlorophenyl group provides a common structural motif, but variations in the pyrrolidine ring can lead to differences in chemical behavior and applications.
Propiedades
Fórmula molecular |
C13H18Cl3N |
|---|---|
Peso molecular |
294.6 g/mol |
Nombre IUPAC |
(3S,4S)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2N.ClH/c1-2-10-7-16-8-11(10)5-9-3-4-12(14)13(15)6-9;/h3-4,6,10-11,16H,2,5,7-8H2,1H3;1H/t10-,11-;/m1./s1 |
Clave InChI |
JBVIHLNNRSWZLB-NDXYWBNTSA-N |
SMILES isomérico |
CC[C@@H]1CNC[C@H]1CC2=CC(=C(C=C2)Cl)Cl.Cl |
SMILES canónico |
CCC1CNCC1CC2=CC(=C(C=C2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


